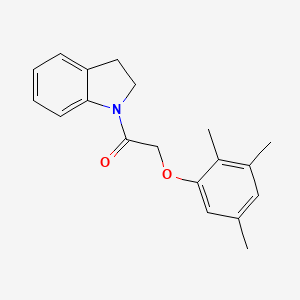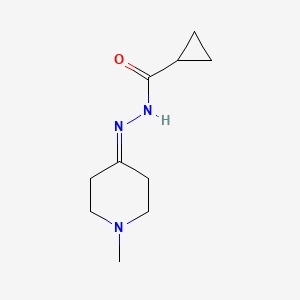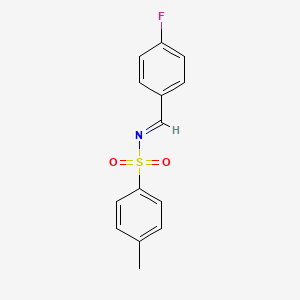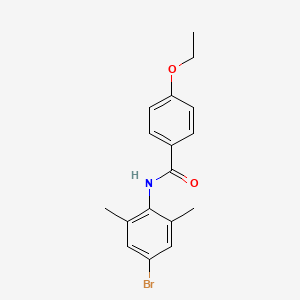
N-(4-bromo-2,6-dimethylphenyl)-4-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2,6-dimethylphenyl)-4-ethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, two methyl groups, and an ethoxy group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-4-ethoxybenzamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Starting Materials: 4-bromo-2,6-dimethylaniline and 4-ethoxybenzoyl chloride.
Reaction Conditions: Anhydrous conditions, typically in a solvent like dichloromethane, with triethylamine as a base.
Procedure: The 4-bromo-2,6-dimethylaniline is dissolved in dichloromethane, and triethylamine is added. The 4-ethoxybenzoyl chloride is then added dropwise to the reaction mixture, and the reaction is allowed to proceed at room temperature for several hours.
Workup: The reaction mixture is washed with water, and the organic layer is separated. The solvent is then evaporated, and the crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-(4-bromo-2,6-dimethylphenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used in substitution reactions. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce 4-bromo-2,6-dimethylaniline and 4-ethoxybenzoic acid.
科学研究应用
N-(4-bromo-2,6-dimethylphenyl)-4-ethoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the binding affinity and specificity of various biological targets.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.
作用机制
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of the research. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
相似化合物的比较
Similar Compounds
N-(4-bromo-2,6-dimethylphenyl)acetamide: Similar structure but with an acetamide group instead of an ethoxybenzamide group.
N-(4-bromo-2,6-dimethylphenyl)methanesulfonamide: Contains a methanesulfonamide group instead of an ethoxybenzamide group.
N-(4-bromo-2,6-dimethylphenyl)-2-chloro-4-methylbenzamide: Similar structure with additional chlorine and methyl groups.
Uniqueness
N-(4-bromo-2,6-dimethylphenyl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity The combination of the bromine atom, methyl groups, and ethoxybenzamide core provides a distinct set of properties that differentiate it from other similar compounds
属性
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-4-21-15-7-5-13(6-8-15)17(20)19-16-11(2)9-14(18)10-12(16)3/h5-10H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIFPBFJZYMZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(5-Nitrothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B5813510.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5813511.png)
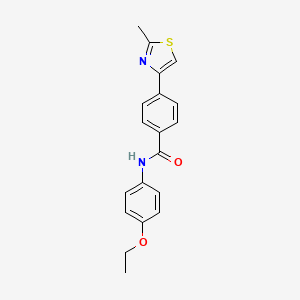
![N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylcyclopropane-1-carboxamide](/img/structure/B5813522.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-furamide](/img/structure/B5813523.png)
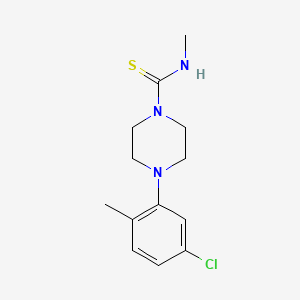
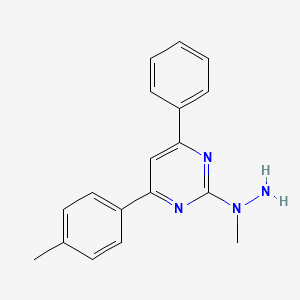
![3-[N-(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)CARBAMIMIDOYL]-1-PHENYLTHIOUREA](/img/structure/B5813546.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5813558.png)

![1-mesityl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5813568.png)
